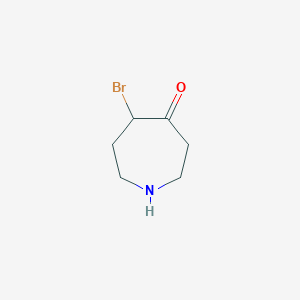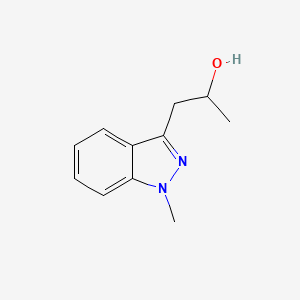
1-(1-methyl-1H-indazol-3-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Methyl-1H-indazol-3-yl)propan-2-ol is a chemical compound that belongs to the class of organic compounds known as indazoles. Indazoles are heterocyclic aromatic compounds containing a benzene ring fused to a pyrazole ring. This compound is characterized by the presence of a methyl group at the 1-position of the indazole ring and a propan-2-ol group at the 3-position. It has a molecular weight of 190.2 g/mol and is primarily used in research and development settings .
Preparation Methods
The synthesis of 1-(1-methyl-1H-indazol-3-yl)propan-2-ol typically involves the reaction of 1-methylindazole with propylene oxide under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and a base such as sodium hydroxide or potassium hydroxide is used to facilitate the reaction. The reaction mixture is then heated to reflux for several hours, and the product is isolated by filtration and recrystallization .
Chemical Reactions Analysis
1-(1-Methyl-1H-indazol-3-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methyl group on the indazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Condensation: The hydroxyl group can participate in condensation reactions with carboxylic acids or acid chlorides to form esters.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(1-Methyl-1H-indazol-3-yl)propan-2-ol has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reference standard in analytical chemistry.
Biology: The compound is used in studies of enzyme inhibition and receptor binding due to its structural similarity to biologically active indazole derivatives.
Medicine: Research into potential therapeutic applications, such as anti-inflammatory and anticancer activities, is ongoing.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 1-(1-methyl-1H-indazol-3-yl)propan-2-ol is not fully understood, but it is believed to interact with various molecular targets and pathways. The indazole ring structure allows it to bind to specific enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
1-(1-Methyl-1H-indazol-3-yl)propan-2-ol can be compared to other indazole derivatives, such as:
1H-indazole-3-carboxylic acid: Known for its anti-inflammatory properties.
1H-indazole-3-carboxamide: Studied for its anticancer activity.
1H-indazole-3-acetic acid: Used in the synthesis of pharmaceuticals.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C11H14N2O |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
1-(1-methylindazol-3-yl)propan-2-ol |
InChI |
InChI=1S/C11H14N2O/c1-8(14)7-10-9-5-3-4-6-11(9)13(2)12-10/h3-6,8,14H,7H2,1-2H3 |
InChI Key |
GXVAZBAPSXUCKA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=NN(C2=CC=CC=C21)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


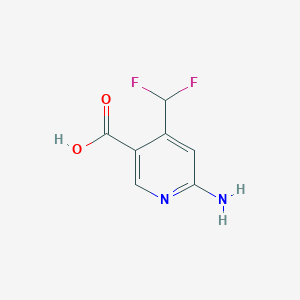
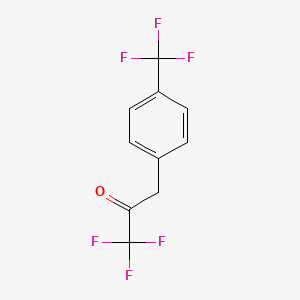
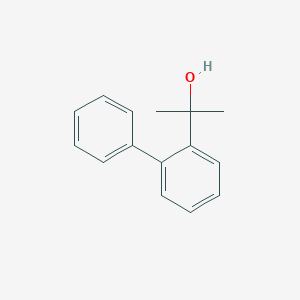
![2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)cyclopropan-1-amine](/img/structure/B13581989.png)
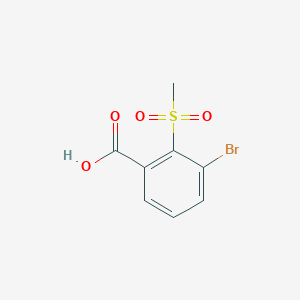
![2-[(3-Chlorophenyl)methyl]-7-hydroxyheptanoic acid](/img/structure/B13581991.png)
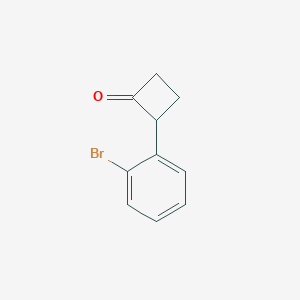
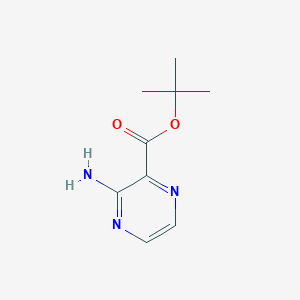
![rac-(1R,2S,3R,4S)-3-amino-N-methylbicyclo[2.2.1]heptane-2-carboxamide hydrochloride](/img/structure/B13582000.png)
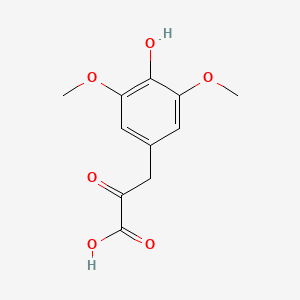
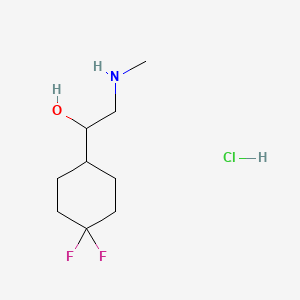
![2-Imino-2lambda6-thia-5,7-diazaspiro[3.4]octane-2,6,8-trione](/img/structure/B13582019.png)
